Mozenavir (stereochemistry undefined)

Description

Background and Context of Novel Chemical Entity Investigations

The development of Mozenavir occurred within a broader scientific context focused on combating the global health threat of viral infections, particularly the HIV/AIDS pandemic. nih.gov Traditional drug discovery methods, such as random screening and subsequent chemical optimization, were often resource- and time-intensive. nih.gov The urgency of the HIV crisis spurred the scientific community to explore innovative strategies for creating antiviral agents. wikipedia.org

A key therapeutic target that emerged was the HIV protease, an enzyme essential for cutting long viral protein strands into the functional components needed to assemble mature, infectious virus particles. nih.gov The discovery of this protease as a viable target led to a new class of drugs known as protease inhibitors (PIs). wikipedia.org The first PI, Saquinavir, was approved in 1995, followed shortly by others like Ritonavir (B1064) and Indinavir. wikipedia.org Despite these successes, the rapid mutation rate of HIV led to the emergence of drug-resistant strains, creating a persistent need for new chemical entities with different resistance profiles and improved pharmacological properties. nih.govlongdom.org This environment of urgent medical need and evolving viral resistance set the stage for investigations into novel compounds like Mozenavir.

Strategic Importance of Exploring New Chemical Scaffolds for Research

The exploration of new chemical scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to overcome the limitations of existing therapeutic agents. nih.gov A chemical scaffold is the core structure of a molecule upon which various functional groups are built. Relying on a limited set of known scaffolds can lead to challenges in drug development, including potency plateaus, lack of selectivity, and unfavorable pharmacokinetic properties. nih.gov

Discovering and developing novel scaffolds is strategically important for several reasons:

Overcoming Resistance: Viruses can develop resistance to drugs that share a common scaffold. Introducing new scaffolds can provide alternative mechanisms of action or binding modes that are effective against resistant strains. ncats.io

Improving "Drug-Like" Properties: New molecular frameworks can offer better pharmacokinetic profiles, such as improved oral bioavailability or metabolic stability, which were significant hurdles for early protease inhibitors. ontosight.ainih.gov

Accessing New Biological Targets: The existing pool of chemical scaffolds may not be suitable for interacting with newly identified biological targets, such as those involved in protein-protein interactions. nih.gov

Expanding Chemical Space: Of the vast number of possible chemical ring systems, only a tiny fraction is currently utilized in approved drugs. digitellinc.com Exploring this untapped chemical space can lead to the discovery of molecules with unprecedented biological activities. sciencedaily.com

Mozenavir, with its cyclic urea (B33335) scaffold, represented an effort to move beyond the peptidomimetic structures of early protease inhibitors to create a compound with a distinct chemical architecture. ncats.ioresearchgate.net

Scope and Objectives of Mozenavir Research Initiatives

The primary objective of the Mozenavir research program, led by Dupont Pharma, was to develop a potent and selective inhibitor of the HIV-1 protease for the treatment of HIV infection. ontosight.ai The research was designed to address the shortcomings of earlier protease inhibitors.

The key goals of the Mozenavir initiatives included:

High Potency: To design a molecule that could inhibit the HIV-1 protease enzyme at very low concentrations. Mozenavir demonstrated significant potency, with reported Ki values (an indicator of inhibitory strength) in the nanomolar range. ontosight.aimedchemexpress.com

Activity Against Resistant Strains: A crucial aim was to create an inhibitor that would be effective against HIV strains that had developed resistance to other protease inhibitors. Mozenavir showed activity against viruses with specific mutations like D30N and L90M, which are associated with resistance to other PIs. ncats.io

Improved Pharmacokinetics: Researchers sought to develop a compound with better oral bioavailability and a longer half-life, though this ultimately proved to be a major challenge for Mozenavir. ncats.ioontosight.ai

Novel Scaffold: The development of its unique cyclic urea structure was a central part of the research scope, aiming to create a non-peptidomimetic inhibitor. ncats.io

While development for HIV was halted due to poor pharmacokinetic properties in humans, research on Mozenavir has continued. ontosight.ai It has been utilized as a reference compound for the development of new protease inhibitors and has been investigated in silico for its potential against other viral targets, such as those in SARS-CoV-2. ontosight.ainih.gov

| Parameter | Reported Value | Target |

|---|---|---|

| Ki | 0.14 nM | HIV-1 Protease |

| Ki | 0.3 nM | HIV-1 Protease |

Overview of Multidisciplinary Approaches in Mozenavir Discovery Research

The discovery and preclinical development of Mozenavir exemplified a modern, multidisciplinary approach to drug discovery, integrating expertise from various scientific fields. nih.govgoogle.com This collaborative effort is essential for navigating the complex path from a chemical concept to a potential therapeutic agent.

The key disciplines involved in the Mozenavir research program included:

Medicinal and Synthetic Chemistry: Chemists designed and synthesized Mozenavir and its derivatives. The synthesis of its complex cyclic urea scaffold involved multiple steps, including Swern oxidation, pinacol (B44631) dimerization, and cyclization reactions. drugfuture.com Structure-activity relationship (SAR) studies were conducted to optimize the molecule's potency and properties. medchemexpress.com

Computational Chemistry and Molecular Modeling: Structure-based drug design was a powerful tool in the development of HIV protease inhibitors. mdpi.commdpi.com Techniques like X-ray crystallography and molecular docking allowed researchers to visualize how Mozenavir would bind to the active site of the HIV protease, guiding the design of more potent inhibitors. medchemexpress.com

Virology and Molecular Biology: Virologists were essential for evaluating the compound's antiviral activity in cell cultures. nih.gov They tested Mozenavir's ability to inhibit HIV replication and assessed its effectiveness against different viral strains, including those with known resistance mutations. ncats.io

Pharmacology and Pharmacokinetics: This discipline focuses on how a drug affects the body and how the body processes the drug. Preclinical pharmacokinetic studies in animal models were conducted to assess properties like oral bioavailability and half-life. nih.gov Ultimately, it was the poor pharmacokinetic profile observed in these studies that led to the discontinuation of Mozenavir's clinical development for HIV. ncats.ioontosight.ai

This integrated approach, combining computational prediction, chemical synthesis, and biological testing, is a hallmark of contemporary drug discovery and was central to the investigation of Mozenavir. mdpi.com

Structure

3D Structure

Properties

CAS No. |

257295-75-3 |

|---|---|

Molecular Formula |

C33H36N4O3 |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

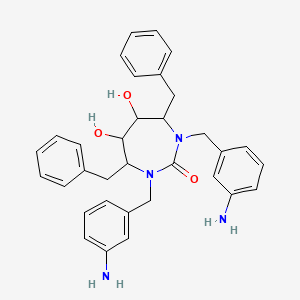

1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |

InChI |

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2 |

InChI Key |

KYRSNWPSSXSNEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Origin of Product |

United States |

Q & A

Q. What computational strategies are used to predict Mozenavir's binding affinity to viral targets like SARS-CoV-2 spike protein or TMPRSS2?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with ACE2 or TMPRSS2. Key residues (e.g., PHE A:396 in ACE2, TYR C:504 in TMPRSS2) are analyzed for hydrogen bonding, π-π stacking, and hydrophobic interactions. Binding free energy calculations (MM-PBSA) validate stability .

Q. How are Mozenavir's physicochemical properties characterized for preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) determines purity, while nuclear magnetic resonance (NMR) and mass spectrometry confirm molecular structure. Solubility and logP are assessed via shake-flask methods. Stability under physiological conditions (pH 7.4, 37°C) is monitored over 72 hours .

Advanced Research Questions

Q. How can researchers resolve stereochemical uncertainties in Mozenavir's structure to improve target specificity?

- Methodological Answer : Chiral separation techniques (e.g., chiral HPLC) isolate enantiomers. X-ray crystallography of Mozenavir bound to HIV protease or ACE2 identifies stereospecific interactions (e.g., hydrogen bonding with ASP A:189). Comparative activity assays of enantiomers quantify potency differences .

Q. What experimental approaches address contradictions between in silico predictions and in vitro efficacy data for Mozenavir?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to validate docking predictions. Cell-based antiviral assays (e.g., plaque reduction neutralization tests) measure IC50 values. Discrepancies are analyzed by adjusting force field parameters in simulations or testing protease mutants (e.g., D30N in HIV protease) .

Q. How can researchers design studies to evaluate Mozenavir's multi-target efficacy against HIV and SARS-CoV-2?

- Methodological Answer : Dual-target inhibition is assessed via parallel enzymatic assays (HIV protease and TMPRSS2). Synergistic effects with repurposed drugs (e.g., umifenovir) are tested using Chou-Talalay combination indices. Transcriptomic profiling (RNA-seq) identifies shared antiviral pathways modulated by Mozenavir .

Q. What strategies ensure reproducibility in molecular docking studies of Mozenavir across different research groups?

- Methodological Answer : Standardize docking parameters (grid size, exhaustiveness) and use publicly available protein structures (PDB: 7MEQ for TMPRSS2). Cross-validate results with independent software (e.g., Schrödinger Glide). Report RMSD values for ligand poses and share raw trajectory files in repositories like Zenodo .

Q. How can researchers optimize Mozenavir's pharmacokinetic profile for in vivo studies?

- Methodological Answer : Pro-drug derivatization (e.g., esterification) enhances oral bioavailability. Microsomal stability assays (human liver microsomes) identify metabolic hotspots. Pharmacokinetic modeling (GastroPlus) predicts absorption and half-life adjustments based on logD and plasma protein binding .

Q. What criteria are used to select in vitro models for evaluating Mozenavir's antiviral activity?

- Methodological Answer : Cell lines expressing high levels of target proteins (e.g., HEK293T-ACE2 for SARS-CoV-2) are prioritized. Primary human lymphocytes (for HIV) or Calu-3 cells (for respiratory viruses) ensure physiological relevance. Controls include protease-deficient mutants and cytotoxicity assays (MTT) .

Q. How do researchers extrapolate Mozenavir's preclinical data to design clinical trials?

- Methodological Answer : Dose scaling from animal models (e.g., human equivalent dose calculations) uses allometric scaling. Safety margins are derived from NOAEL (no observed adverse effect level) in rodents. Pharmacodynamic markers (e.g., viral load reduction in primates) guide phase I dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.